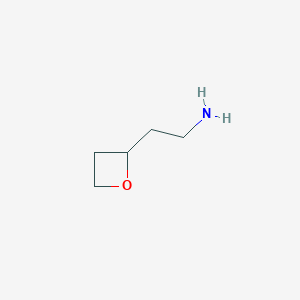
3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid is an organic compound that features a pyrazole ring substituted with two methyl groups at the 3 and 5 positions, and a benzoic acid moiety substituted with a fluorine atom at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid typically involves the condensation of 3,5-dimethyl-pyrazole with a suitable benzoic acid derivative. One common method involves the reaction of 3,5-dimethyl-pyrazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, leading to the formation of pyrazole N-oxides.
Reduction: The benzoic acid moiety can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
Scientific Research Applications
3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to develop new materials with unique properties.
Biological Studies: It can be used to study enzyme inhibition or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrazole ring can interact with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The benzoic acid moiety can participate in hydrogen bonding with target proteins, contributing to the overall binding strength and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-pyrazol-1-yl)-benzoic acid: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
4-Fluoro-benzoic acid: Lacks the pyrazole ring, which may reduce its potential as a ligand in coordination chemistry.
3,5-Dimethyl-pyrazole: Lacks the benzoic acid moiety, limiting its applications in medicinal chemistry.
Uniqueness
3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid is unique due to the combination of the pyrazole ring, fluorine atom, and benzoic acid moiety. This combination provides a versatile scaffold for the development of new compounds with diverse applications in various fields.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-5-8(2)15(14-7)11-6-9(12(16)17)3-4-10(11)13/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBXEHUVOYPOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)C(=O)O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylbenzamide](/img/structure/B2760274.png)
![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/new.no-structure.jpg)

![7-Fluoro-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2760279.png)
![2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2760280.png)
![Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate](/img/structure/B2760281.png)

![(E)-4-(Dimethylamino)-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-enamide](/img/structure/B2760285.png)


![8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760290.png)

![Ethyl 4-[2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2760293.png)
![(2Z,4E)-2,3-dichloro-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}but-2-enoic acid](/img/structure/B2760297.png)
